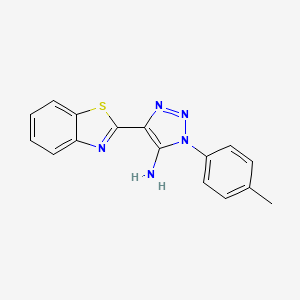![molecular formula C14H10N2O4 B4945108 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxyacetamide](/img/structure/B4945108.png)
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxyacetamide is a complex organic compound belonging to the benzo[de]isoquinoline family This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core with a dioxo functional group and an N-hydroxyacetamide moiety
Mécanisme D'action
Target of Action
It is known that derivatives of the benzo[de]isoquinoline-1,3-dione system, to which cbkinase1_000012 belongs, have been synthesized and used in chemosensor systems . These systems are highly effective for various cations .
Mode of Action
It is known that the principal mechanism of action of similar sensor systems is the pet (photoinduced electron transfer) effect .
Biochemical Pathways
It is known that similar compounds have been used as effective fluorescent and colorimetric sensors for cations and anions .
Pharmacokinetics
It is known that similar compounds have high electron affinity values , which may impact their bioavailability.
Result of Action
It is known that similar compounds exhibit high chemosensor selectivity in the determination of anions .
Action Environment
It is known that similar compounds have been designed and synthesized with different end groups to increase their solubility and crystallinity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxyacetamide typically involves multiple steps:
Formation of the Benzo[de]isoquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[de]isoquinoline skeleton.
Introduction of the Dioxo Functional Group: The dioxo groups are introduced through oxidation reactions, commonly using reagents such as potassium permanganate or chromium trioxide.
Attachment of the N-Hydroxyacetamide Moiety: This step involves the reaction of the benzo[de]isoquinoline derivative with hydroxylamine and acetic anhydride under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: using automated reactors to ensure consistency and yield.
Continuous flow oxidation processes: to introduce the dioxo groups efficiently.
Batch processing: for the final attachment of the N-hydroxyacetamide moiety, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the dioxo groups, converting them to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Further oxidized derivatives with additional functional groups.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxo-1H-benzo[de]isoquinoline-2(3H)-yl derivatives: These compounds share the benzo[de]isoquinoline core but differ in their functional groups.
N-Hydroxyacetamide derivatives: Compounds with similar N-hydroxyacetamide moieties but different core structures.
Uniqueness
2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-hydroxyacetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity not observed in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-11(15-20)7-16-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(16)19/h1-6,20H,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKUFDXVDLVHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-Amino-6-(2-methylpropyl)thieno[2,3-b]pyridin-2-yl]-(4-nitrophenyl)methanone](/img/structure/B4945032.png)
![dimethyl 2-{[2-(methylthio)benzoyl]amino}terephthalate](/img/structure/B4945037.png)

SULFAMOYL})AMINE](/img/structure/B4945059.png)
![N-benzyl-N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]acetamide](/img/structure/B4945061.png)


![N-{[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4945080.png)
![1-(1-benzofuran-2-ylmethyl)-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4945091.png)
![N-[2-(3-pyridinyloxy)ethyl]-1,3-benzothiazole-6-carboxamide trifluoroacetate](/img/structure/B4945092.png)
![N-(2-phenylethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4945098.png)
![N-[3-oxo-1-phenyl-3-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]propyl]benzamide](/img/structure/B4945105.png)
![N-[[4-(dimethylamino)phenyl]-(2-hydroxynaphthalen-1-yl)methyl]-2-phenylacetamide](/img/structure/B4945115.png)

